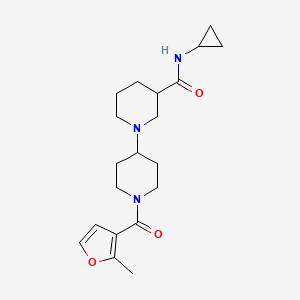![molecular formula C20H19FN2O2 B6078459 1-(4-fluorophenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B6078459.png)
1-(4-fluorophenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as piperazine or MP-10 and is a derivative of the benzofuran family. The chemical structure of MP-10 consists of a piperazine ring attached to a benzofuran ring with a carbonyl group.
Mecanismo De Acción
The mechanism of action of MP-10 is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This mechanism of action is similar to that of other antidepressant drugs such as fluoxetine and sertraline.
Biochemical and Physiological Effects:
MP-10 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, appetite, and sleep. MP-10 has also been shown to reduce the levels of stress hormones such as cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MP-10 is its high selectivity and potency. It has been shown to have minimal side effects and is well-tolerated in animal studies. However, one of the limitations of MP-10 is its high cost and the complexity of its synthesis. This may limit its use in large-scale experiments.
Direcciones Futuras
MP-10 has shown promising results in various research fields, and there are several future directions that can be explored. One of the major areas of research is the development of novel drugs based on the structure of MP-10. This may lead to the development of more potent and selective drugs for the treatment of various diseases. Another area of research is the study of the long-term effects of MP-10 on the brain and the body. This may help to further understand its mechanism of action and its potential applications in the field of neuroscience.
Métodos De Síntesis
The synthesis of MP-10 involves the reaction of 4-fluoroaniline with 3-methylbenzofuran-2-carboxylic acid, followed by the addition of piperazine and carbonyl chloride. This reaction results in the formation of MP-10 as a white crystalline powder. The synthesis of MP-10 is a complex process and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
MP-10 has been extensively studied for its potential applications in various research fields. One of the major areas of research is the development of novel drugs for the treatment of various diseases. MP-10 has shown promising results in the treatment of depression, anxiety, and addiction. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-14-17-4-2-3-5-18(17)25-19(14)20(24)23-12-10-22(11-13-23)16-8-6-15(21)7-9-16/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTMQCLFIAEYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)piperazin-1-yl](3-methyl-1-benzofuran-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-3-piperidinecarboxylate](/img/structure/B6078399.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide](/img/structure/B6078407.png)
![N-(4-acetylphenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B6078414.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B6078421.png)
![5-{[(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6078423.png)
![methyl N-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate](/img/structure/B6078426.png)
![5-[3-(3-thienylmethyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6078434.png)
![2,4-dichloro-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide](/img/structure/B6078436.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea](/img/structure/B6078451.png)
![2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6078463.png)

![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6078471.png)
![7-(2-phenylethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6078478.png)